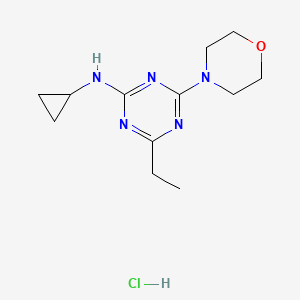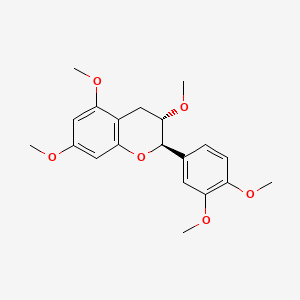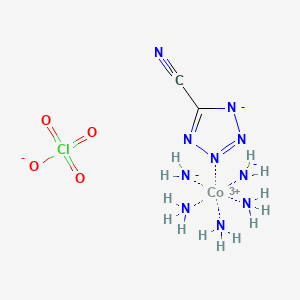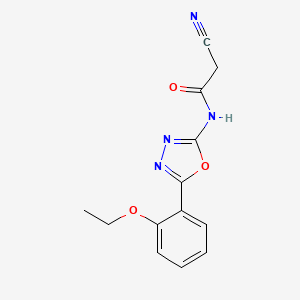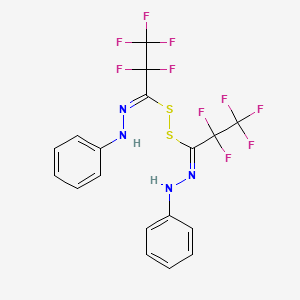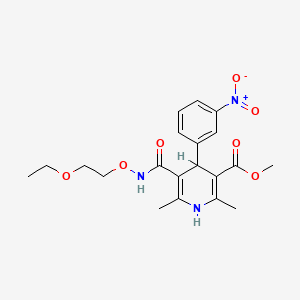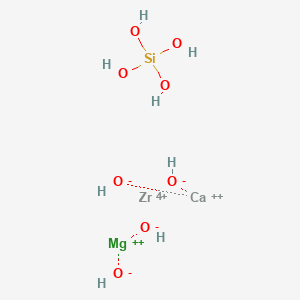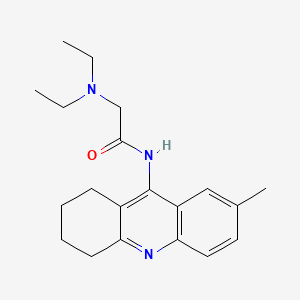
Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” typically involves multi-step organic reactions. The starting materials often include acridine derivatives and diethylamine. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its pharmacological properties for potential therapeutic uses.
Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: A parent compound with known antibacterial and antimalarial properties.
Quinacrine: An acridine derivative used as an antimalarial drug.
Acriflavine: Another acridine derivative with antiseptic properties.
Uniqueness
“Acetamide, 2-(diethylamino)-N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-” is unique due to its specific structural features, which may confer distinct biological activities and pharmacological properties compared to other acridine derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Propiedades
Número CAS |
126740-42-9 |
|---|---|
Fórmula molecular |
C20H27N3O |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(7-methyl-1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C20H27N3O/c1-4-23(5-2)13-19(24)22-20-15-8-6-7-9-17(15)21-18-11-10-14(3)12-16(18)20/h10-12H,4-9,13H2,1-3H3,(H,21,22,24) |
Clave InChI |
MPIHDSRYMPLVTO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=C2CCCCC2=NC3=C1C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


